molecular formula C15H14F2N2O3 B6981595 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole

7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B6981595
M. Wt: 308.28 g/mol
InChI Key: CSGVYCCOOKNJNX-UHFFFAOYSA-N
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Description

7-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole moiety and an indazole core

Properties

IUPAC Name

7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3/c16-15(17)21-12-6-2-4-10(14(12)22-15)8-20-11-5-1-3-9-7-18-19-13(9)11/h2,4,6-7,11H,1,3,5,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGVYCCOOKNJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)OCC3=C4C(=CC=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the benzodioxole moiety or the indazole ring, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole is explored for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism by which 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole exerts its effects is largely dependent on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzodioxole moiety may enhance binding affinity or specificity, while the indazole core could interact with active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole: Shares the benzodioxole moiety but lacks the indazole core.

    4,5,6,7-Tetrahydro-1H-indazole: Contains the indazole core but lacks the benzodioxole moiety.

    Fluorinated Benzodioxoles: Compounds with similar fluorinated benzodioxole structures but different substituents.

Uniqueness

What sets 7-[(2,2-difluoro-1,3-benzodioxol-4-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole apart is the combination of the benzodioxole and indazole moieties. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

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